

## **AVE-0118** chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **AVE-0118**: Chemical Structure, Properties, and Pharmacological Activity

#### Introduction

**AVE-0118** is a multi-channel ion channel blocker that has been investigated for its therapeutic potential in cardiovascular diseases, particularly atrial fibrillation, and more recently, for the treatment of obstructive sleep apnea (OSA). Its primary mechanism involves the modulation of potassium and sodium channels, leading to distinct electrophysiological effects in different tissues. This guide provides a comprehensive overview of its chemical characteristics, pharmacological profile, and the experimental methodologies used to elucidate its function.

## **Chemical Structure and Properties**

**AVE-0118** is a complex synthetic molecule. Its identity and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of AVE-0118



| Property             | Value                                                                                                         | Reference |
|----------------------|---------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name           | 2'-((2-(4-<br>methoxyphenyl)acetamido)met<br>hyl)-N-(2-(pyridin-3-yl)ethyl)-<br>[1,1'-biphenyl]-2-carboxamide | [1]       |
| Alternate IUPAC Name | 2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]-N-(2-pyridin-3-ylethyl)benzamide                       | [2]       |
| CAS Number           | 498577-53-0                                                                                                   | [1][2]    |
| Molecular Formula    | С30Н29N3O3                                                                                                    | [1][2]    |
| Molecular Weight     | 479.58 g/mol                                                                                                  | [1]       |
| Synonyms             | AVE0118, AVE 0118                                                                                             | [1][2]    |

# Pharmacological Properties and Mechanism of Action

**AVE-0118** exhibits a complex pharmacological profile by targeting multiple ion channels. Its effects are most pronounced in cardiac tissue and the upper airway, making it a molecule of interest for distinct therapeutic applications.

#### **Cardiovascular Effects: Atrial Fibrillation**

In the context of cardiology, **AVE-0118** is recognized as an atrial-selective antiarrhythmic agent. [3] Its primary mechanism involves the blockade of several potassium channels and a notable effect on sodium channels, which collectively contribute to the prolongation of the atrial effective refractory period (ERP) without significantly affecting ventricular repolarization.[1][3] This atrial-selective action is considered a key advantage, potentially reducing the risk of proarrhythmic ventricular effects like Torsades de Pointes.[4]

The primary ion channel targets of **AVE-0118** are summarized in the table below.

Table 2: Ion Channel Inhibition Profile of AVE-0118



| Ion Channel Target | Current                             | IC50 Value                               | Reference |
|--------------------|-------------------------------------|------------------------------------------|-----------|
| Kv1.5              | IKur (ultrarapid delayed rectifier) | 1.1 μM - 6.2 μM                          | [3][5]    |
| Kv4.3              | Ito (transient outward)             | 3.4 μΜ                                   | [3]       |
| Kir3.4             | IKAch (acetylcholine-<br>sensitive) | 4.5 μΜ                                   | [3]       |
| hERG (KCNH2)       | IKr (rapid delayed rectifier)       | 8.4 μΜ - 10 μΜ                           | [3][5]    |
| Nav1.5             | INa (fast sodium current)           | Reduces peak current<br>by ~37% at 10 μM | [6]       |

The inhibition of atrial-specific potassium channels like Kv1.5 (IKur) and the modulation of the sodium channel current (INa) are believed to be the principal contributors to its ability to prolong atrial ERP and suppress atrial fibrillation.[1][6]





Click to download full resolution via product page

Mechanism of AVE-0118 in Atrial Fibrillation.

### **Respiratory Effects: Obstructive Sleep Apnea**

**AVE-0118** has been explored as a novel treatment for obstructive sleep apnea (OSA).[7] The therapeutic principle is based on sensitizing mechanoreceptors located on the surface of the upper airway (UA).[8] By blocking specific potassium channels in these sensory neurons, **AVE-0118** is thought to increase their excitability. This heightened sensitivity enhances the negative pressure reflex (NPR), an important physiological response where the UA dilator muscles (like the genioglossus) contract to maintain airway patency when negative pressure is generated



during inspiration.[8] Topical administration to the nasal passages has been shown to be effective in animal models.[8]

## **Experimental Protocols**

The pharmacological properties of **AVE-0118** have been characterized through various in vivo and in vitro experiments.

# In Vivo Safety Assessment in a Rabbit Model of Congestive Heart Failure (CHF)

This experiment was designed to evaluate the cardiac safety profile of **AVE-0118** in the presence of CHF, a condition known to increase the risk of drug-induced arrhythmias.[4]

- Objective: To assess the effect of AVE-0118 on the QTc interval and arrhythmogenesis in healthy vs. CHF rabbits.
- Animal Model: New Zealand white rabbits.
- CHF Induction: Chronic rapid right ventricular pacing (330-380 bpm) was maintained for 30 days to induce congestive heart failure.
- Drug Administration:
  - AVE-0118 was administered intravenously at a dose of 1 mg/kg.
  - Control drugs included dofetilide (0.02 mg/kg) and terfenadine (2 mg/kg), known IKr blockers.
- Data Collection: A six-lead electrocardiogram (ECG) was continuously recorded for 30
  minutes following the administration of each drug, both at baseline and after the induction of
  CHF.
- Key Findings: Unlike dofetilide and terfenadine, which significantly prolonged the QTc interval and caused arrhythmias in the CHF state, AVE-0118 did not cause QTc prolongation or arrhythmias, demonstrating a superior safety profile in this model.[4]





Click to download full resolution via product page

Workflow for CHF Safety Assessment.



## In Vivo Efficacy in a Pig Model of Obstructive Sleep Apnea

This study investigated the potential of **AVE-0118** to prevent upper airway collapse by modulating mechanoreceptor sensitivity.[8]

- Objective: To determine if topical AVE-0118 could sensitize the negative pressure reflex and inhibit UA collapse.
- Animal Model: Anesthetized, spontaneously breathing pigs.
- Experimental Setup: A model of UA collapsibility was established where the application of negative pressure to the airway induced collapse, identified by changes in tracheal pressure and airflow.
- Drug Administration: **AVE-0118** was administered topically to the upper airway via the nostrils at doses of 1, 3, and 10 mg per nostril. A vehicle solution was used as a control.
- Measurements:
  - The threshold of the negative pressure reflex was determined by measuring the negative pressure required to activate the genioglossus muscle.
  - UA collapsibility was assessed by determining the negative pressure at which the airway collapsed.
- Key Findings: AVE-0118 produced a dose-dependent sensitization of the NPR, allowing the
  genioglossus muscle to activate at less negative pressures. A 10 mg dose was able to
  prevent UA collapse against negative pressures of -150 mbar for over 4 hours. The effect
  was abolished by topical lidocaine, confirming a mechanism involving local sensory nerves.
   [8]

## In Vitro Electrophysiological Analysis of Cardiac Ion Channels

These experiments aimed to dissect the specific effects of **AVE-0118** on atrial and ventricular action potentials and sodium channel currents.[6]



- Objective: To characterize the effects of AVE-0118 on action potential parameters in atrial and ventricular tissue and on the SCN5A sodium channel.
- Method 1: Action Potential Recording:
  - Preparation: Isolated canine atrial (pectinate muscle) and ventricular tissues.
  - Technique: Standard microelectrode techniques were used to impale cardiac cells and record action potentials.
  - Parameters Measured: Action Potential Duration (APD), Effective Refractory Period
     (ERP), and maximum upstroke velocity (Vmax).
- Method 2: Voltage-Clamp on SCN5A Channels:
  - Preparation: Human Embryonic Kidney (HEK-293) cells stably expressing the human SCN5A sodium channel.
  - Technique: Whole-cell patch-clamp technique was used to measure the sodium current (INa).
  - Protocol: A series of voltage steps were applied to measure the peak current amplitude and the voltage-dependence of steady-state inactivation.
- Key Findings: AVE-0118 prolonged ERP in atrial tissue without significantly changing APD, an effect known as post-repolarization refractoriness.[6] It also reduced the peak sodium current and shifted the inactivation curve to more negative potentials, thereby reducing sodium channel availability, which contributes to its atrial-selective effects.[6]

### Conclusion

**AVE-0118** is a pharmacologically complex molecule with significant potential as both an atrial-selective antiarrhythmic and a novel topical treatment for obstructive sleep apnea. Its mechanism, centered on the modulation of multiple ion channels, provides a unique therapeutic profile. The detailed experimental protocols outlined above have been crucial in defining its effects and demonstrating its potential safety and efficacy in preclinical models.



Further research is necessary to translate these findings into clinical applications for patients with atrial fibrillation and sleep-disordered breathing.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medkoo.com [medkoo.com]
- 2. Ave-0118 | C30H29N3O3 | CID 9811357 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Safety of the novel atrial-selective K+-channel blocker AVE0118 in experimental heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensitization of Upper Airway Mechanoreceptors as a New Pharmacologic Principle to Treat Obstructive Sleep Apnea: Investigations with AVE0118 in Anesthetized Pigs PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AVE-0118 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666140#ave-0118-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com